1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17526814
Molecular Formula: C8H9F3N2O2
Molecular Weight: 222.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2O2 |
|---|---|
| Molecular Weight | 222.16 g/mol |
| IUPAC Name | 2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
| Standard InChI Key | VPTGLEUPQJBJTH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at the 1-position with a propyl chain and at the 3-position with a trifluoromethyl () group. The 5-carboxylic acid () moiety introduces hydrogen-bonding capacity and pH-dependent solubility. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Canonical SMILES | CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O |
| InChI Key | VPTGLEUPQJBJTH-UHFFFAOYSA-N |
| PubChem CID | 21618540 |
The group induces significant electronic effects, reducing electron density at the pyrazole ring through inductive withdrawal (-I effect). This polarization enhances the carboxylic acid’s acidity () compared to non-fluorinated analogs .
Spectroscopic Signatures
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NMR: -NMR spectra reveal a singlet at δ 4.13 ppm for the methyl group in analogous 1-methyl derivatives, while the propyl chain’s methylene protons resonate as a triplet near δ 1.02 ppm .
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IR: Strong absorption bands at 1700–1720 cm confirm the carboxylic acid carbonyl, while stretches appear at 1100–1200 cm.
Synthetic Methodologies
Cyclization Strategies
Pyrazole synthesis typically involves [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl precursors. For 1-propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a modified pathway employs:
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Hydrazine Propylation: Reaction of propylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.
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Ring Closure: Thermal cyclization at 80–100°C to form the pyrazole core.
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Carboxylic Acid Formation: Hydrolysis of the ester intermediate using aqueous , followed by acidification.
Representative Reaction Scheme:
Yield Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization yields (75–85%) compared to ethanol (50–60%) .
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Catalysis: Lewis acids like accelerate ring closure by coordinating to carbonyl oxygen.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits pH-dependent solubility:
| Solvent/Condition | Solubility (mg/mL) |
|---|---|
| Water (pH 7) | 2.1 |
| Methanol | 45.8 |
| Ethyl Acetate | 12.3 |
The group increases lipophilicity (), favoring membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 148–152°C and decomposition above 250°C, attributable to the -enhanced bond strength.
Applications in Medicinal Chemistry
Antibacterial Activity
Against Staphylococcus aureus:
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Mechanism: Disruption of fatty acid biosynthesis via FabI enzyme inhibition.
Materials Science Applications
Liquid Crystal Design
The compound’s rigid pyrazole core and flexible propyl tail enable mesophase formation. Key parameters:
| Property | Value |
|---|---|
| Clearing Point () | 134°C |
| Dielectric Anisotropy () | +6.2 |
Polymer Additives
Incorporation into epoxy resins enhances flame retardancy (LOI = 32%) due to fluorine’s radical-scavenging action.
Computational Insights
DFT Calculations
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HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localization at the carboxylic oxygen () facilitates salt formation.
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